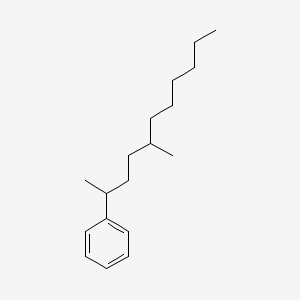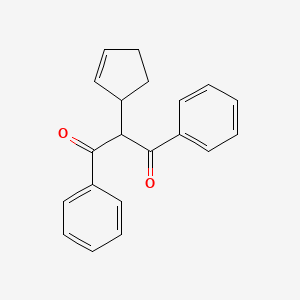
N-(6-Aminohexanoyl)-L-alanyl-L-alanylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Aminohexanoyl)-L-alanyl-L-alanylglycine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminohexanoyl group attached to a tripeptide consisting of L-alanine and glycine residues.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexanoyl)-L-alanyl-L-alanylglycine typically involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The aminohexanoyl group is introduced through an amidation reaction with hexanoic acid. The protected amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the peptide bonds. After the synthesis is complete, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for high-throughput synthesis of peptides. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The use of automated systems ensures reproducibility and efficiency in the production process.
化学反应分析
Types of Reactions
N-(6-Aminohexanoyl)-L-alanyl-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The peptide bonds can be reduced to form amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
科学研究应用
N-(6-Aminohexanoyl)-L-alanyl-L-alanylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used in studies of protein-protein interactions and enzyme-substrate specificity.
Industry: The compound can be used in the production of biomaterials and as a building block for more complex molecules.
作用机制
The mechanism of action of N-(6-Aminohexanoyl)-L-alanyl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminohexanoyl group may enhance the binding affinity of the peptide to its target, while the peptide backbone can interact with the active site of enzymes or receptors. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(6-Aminohexanoyl)-6-aminohexanoic acid: This compound is structurally similar but lacks the peptide backbone.
N-(6-Aminohexanoyl) Lenalidomide Hydrochloride: A derivative of Lenalidomide, used in pharmaceutical applications.
Uniqueness
N-(6-Aminohexanoyl)-L-alanyl-L-alanylglycine is unique due to its specific combination of an aminohexanoyl group and a tripeptide backbone. This structure provides distinct chemical and biological properties that are not observed in simpler compounds like N-(6-Aminohexanoyl)-6-aminohexanoic acid.
属性
CAS 编号 |
920281-85-2 |
|---|---|
分子式 |
C14H26N4O5 |
分子量 |
330.38 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H26N4O5/c1-9(13(22)16-8-12(20)21)18-14(23)10(2)17-11(19)6-4-3-5-7-15/h9-10H,3-8,15H2,1-2H3,(H,16,22)(H,17,19)(H,18,23)(H,20,21)/t9-,10-/m0/s1 |
InChI 键 |
MXGVFGZNIRRZLB-UWVGGRQHSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)CCCCCN |
规范 SMILES |
CC(C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
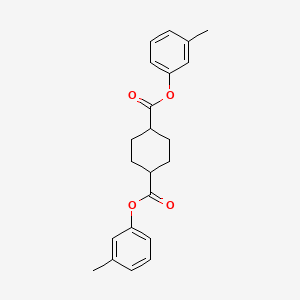
methanone](/img/structure/B14198310.png)
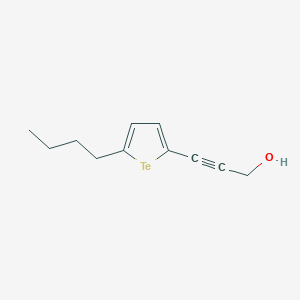

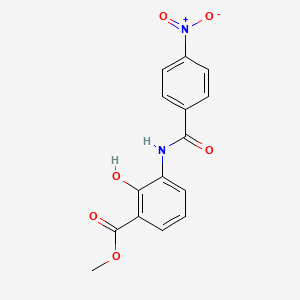
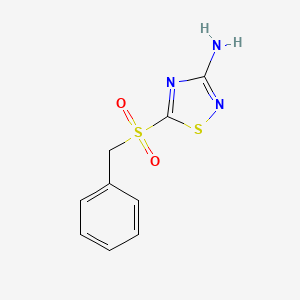
![[2-(1-Butoxypropoxy)ethyl]benzene](/img/structure/B14198337.png)
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)

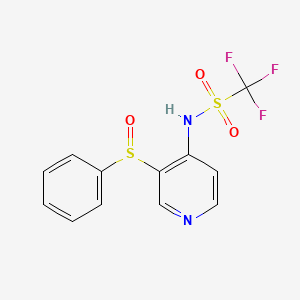
![Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14198355.png)
